3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone
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Overview
Description
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is a heterocyclic compound that belongs to the pyrazinone family. This compound is characterized by a pyrazinone ring substituted with a 2-methylpropyl group at the 3-position and a phenyl group at the 5-position. Pyrazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazole
- 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyridazinone
- 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrimidinone
Uniqueness
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is unique due to its specific substitution pattern on the pyrazinone ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as higher selectivity for specific biological targets or improved stability under various conditions.
Properties
IUPAC Name |
3-(2-methylpropyl)-5-phenyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-12-14(17)15-9-13(16-12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVOHCKCVYNCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CNC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363718 |
Source
|
Record name | 3-(2-Methylpropyl)-5-phenylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128972-00-9 |
Source
|
Record name | 3-(2-Methylpropyl)-5-phenylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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